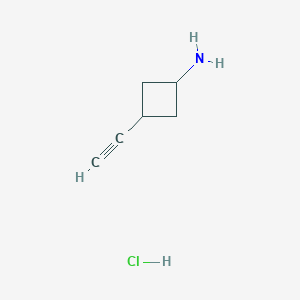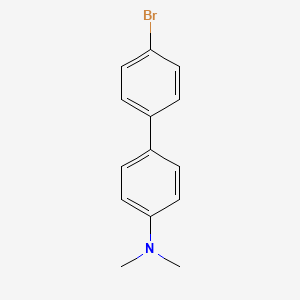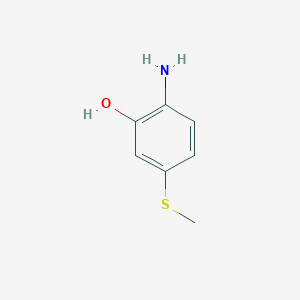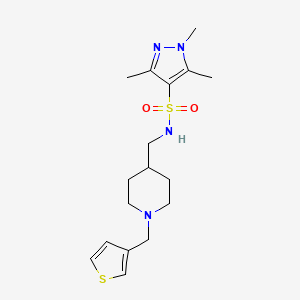
(1-Methyl-6-oxo-1,6-dihydropyridin-3-yl)boronic acid
Descripción general
Descripción
(1-Methyl-6-oxo-1,6-dihydropyridin-3-yl)boronic acid is an organic compound with the molecular formula C6H8BNO3. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a pyridine ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-6-oxo-1,6-dihydropyridin-3-yl)boronic acid typically involves the reaction of 5-bromo-1-methyl-2(1H)-pyridinone with bis(pinacolato)diboron. The reaction is carried out under specific conditions, often involving a palladium catalyst and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the boronic acid derivative .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
(1-Methyl-6-oxo-1,6-dihydropyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents used.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Palladium catalysts, such as Pd(PPh3)4, are commonly used in Suzuki-Miyaura reactions, along with bases like potassium carbonate in solvents like DMF or toluene.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura reactions yield biaryl compounds, while oxidation reactions produce pyridine N-oxides.
Aplicaciones Científicas De Investigación
(1-Methyl-6-oxo-1,6-dihydropyridin-3-yl)boronic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of (1-Methyl-6-oxo-1,6-dihydropyridin-3-yl)boronic acid involves its interaction with specific molecular targets. For instance, its derivatives can inhibit certain enzymes or receptors, leading to biological effects such as anti-inflammatory activity. The compound can also participate in chemical reactions that modify its structure, thereby altering its activity and interactions with biological targets .
Comparación Con Compuestos Similares
Similar Compounds
(1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid): This compound shares a similar pyridine ring structure but has a carboxylic acid group instead of a boronic acid group.
(6-Oxo-1,6-dihydropyridin-3-yl)methylamine: This compound has a similar core structure but features a methylamine group.
Uniqueness
(1-Methyl-6-oxo-1,6-dihydropyridin-3-yl)boronic acid is unique due to the presence of the boronic acid group, which imparts distinct reactivity and allows for specific types of chemical transformations, such as Suzuki-Miyaura cross-coupling reactions. This makes it a valuable compound in organic synthesis and medicinal chemistry .
Propiedades
IUPAC Name |
(1-methyl-6-oxopyridin-3-yl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BNO3/c1-8-4-5(7(10)11)2-3-6(8)9/h2-4,10-11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEAXTGJPPXLMPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(C(=O)C=C1)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1083169-01-0 | |
| Record name | (1-methyl-6-oxo-1,6-dihydropyridin-3-yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(2Z)-6-methoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxybenzamide](/img/structure/B2654306.png)
![N-[3,5-bis(trifluoromethyl)cyclohexyl]-2-chloropyridine-3-carboxamide](/img/structure/B2654308.png)

![4,9,14-trimethyl-1,5,6,10,11,15-hexazatetracyclo[10.3.0.02,6.07,11]pentadeca-2,4,7,9,12,14-hexaene](/img/structure/B2654311.png)

![6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide](/img/structure/B2654316.png)


METHANONE](/img/structure/B2654321.png)
![ethyl 2-cyano-3-[(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)amino]prop-2-enoate](/img/structure/B2654323.png)

